molecular formula C14H8ClF3O3 B14280923 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde CAS No. 128079-85-6

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde

Cat. No.: B14280923
CAS No.: 128079-85-6
M. Wt: 316.66 g/mol
InChI Key: MVMPBVXFAMLEDX-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro, trifluoromethyl, and phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde typically involves the nucleophilic aromatic substitution of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction is carried out under high temperature (130°C) and an inert atmosphere for a prolonged reaction time of 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve phase-transfer catalytic preparation technology. For instance, a crown-ether phase transfer catalyst can be used to promote the chemical reaction, with toluene used to remove water generated in the system . This method ensures high yield, increased reaction rate, and reduced environmental pollution.

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Oxidation: 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzoic acid.

    Reduction: 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzyl alcohol.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, including synthetic chemistry and material science.

Properties

CAS No.

128079-85-6

Molecular Formula

C14H8ClF3O3

Molecular Weight

316.66 g/mol

IUPAC Name

4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H8ClF3O3/c15-11-5-9(14(16,17)18)2-4-13(11)21-10-3-1-8(7-19)12(20)6-10/h1-7,20H

InChI Key

MVMPBVXFAMLEDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)C=O)O

Origin of Product

United States

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